molecular formula C20H35NO3 B14642168 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- CAS No. 56418-17-8

2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)-

Cat. No.: B14642168
CAS No.: 56418-17-8
M. Wt: 337.5 g/mol
InChI Key: HKHVYVHBFIZLGP-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a pyrrolidinedione core with hydroxyethyl and tetradecenyl substituents, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- typically involves multi-step organic reactions. One common method includes the reaction of succinimide with ethylene oxide to introduce the hydroxyethyl group. The tetradecenyl group can be introduced through a subsequent alkylation reaction using tetradecenyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tetradecenyl group can interact with hydrophobic regions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Properties

CAS No.

56418-17-8

Molecular Formula

C20H35NO3

Molecular Weight

337.5 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-tetradec-10-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(23)21(15-16-22)20(18)24/h4-5,18,22H,2-3,6-17H2,1H3

InChI Key

HKHVYVHBFIZLGP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCCCC1CC(=O)N(C1=O)CCO

Origin of Product

United States

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